REACTION_CXSMILES
|
[CH3:1][C@@:2]([C:9]([OH:11])=[O:10])([CH2:4][CH2:5][C:6](O)=[O:7])[NH2:3].C(B(CC)CC)C.B>C1COCC1>[NH2:3][C:2]([CH3:1])([CH2:4][CH2:5][CH2:6][OH:7])[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[C@](N)(CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
32.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 5% aq HCl (30 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 5% HCl (44 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 0.75 h
|
Duration
|
0.75 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)(CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |